molecular formula C23H20ClN5O4S B299560 N-{3-CHLORO-4-[(1-PHENYL-1H-TETRAZOL-5-YL)SULFANYL]PHENYL}-3,4,5-TRIMETHOXYBENZAMIDE

N-{3-CHLORO-4-[(1-PHENYL-1H-TETRAZOL-5-YL)SULFANYL]PHENYL}-3,4,5-TRIMETHOXYBENZAMIDE

Katalognummer: B299560
Molekulargewicht: 498 g/mol
InChI-Schlüssel: JBMRDLHYCXRSKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-CHLORO-4-[(1-PHENYL-1H-TETRAZOL-5-YL)SULFANYL]PHENYL}-3,4,5-TRIMETHOXYBENZAMIDE is a complex organic compound with a molecular formula of C23H20ClN5O4S and a molecular weight of 498 g/mol. This compound features a tetrazole ring, which is known for its diverse biological applications, particularly in medicinal chemistry .

Eigenschaften

Molekularformel

C23H20ClN5O4S

Molekulargewicht

498 g/mol

IUPAC-Name

N-[3-chloro-4-(1-phenyltetrazol-5-yl)sulfanylphenyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C23H20ClN5O4S/c1-31-18-11-14(12-19(32-2)21(18)33-3)22(30)25-15-9-10-20(17(24)13-15)34-23-26-27-28-29(23)16-7-5-4-6-8-16/h4-13H,1-3H3,(H,25,30)

InChI-Schlüssel

JBMRDLHYCXRSKO-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2)SC3=NN=NN3C4=CC=CC=C4)Cl

Kanonische SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2)SC3=NN=NN3C4=CC=CC=C4)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of N-{3-CHLORO-4-[(1-PHENYL-1H-TETRAZOL-5-YL)SULFANYL]PHENYL}-3,4,5-TRIMETHOXYBENZAMIDE involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:

    Formation of the tetrazole ring: This can be achieved using triethyl orthoformate and sodium azide, or through the reaction of alcohols and aldehydes with isocyanides.

    Attachment of the tetrazole ring to the phenyl group: This step involves the use of coupling reagents and catalysts to ensure the efficient formation of the desired product.

    Introduction of the chloro and sulfanyl groups: These functional groups are introduced through substitution reactions, often using chlorinating agents and thiol compounds.

    Final coupling with 3,4,5-trimethoxybenzamide: The final step involves the coupling of the intermediate product with 3,4,5-trimethoxybenzamide under specific reaction conditions to yield the target compound.

Analyse Chemischer Reaktionen

N-{3-CHLORO-4-[(1-PHENYL-1H-TETRAZOL-5-YL)SULFANYL]PHENYL}-3,4,5-TRIMETHOXYBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the tetrazole ring or other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.

Wissenschaftliche Forschungsanwendungen

N-{3-CHLORO-4-[(1-PHENYL-1H-TETRAZOL-5-YL)SULFANYL]PHENYL}-3,4,5-TRIMETHOXYBENZAMIDE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound’s tetrazole ring is known for its biological activities, such as antibacterial, antifungal, and anti-inflammatory properties.

    Biological Studies: It is used in studies related to receptor-ligand interactions due to its ability to stabilize electrostatic repulsion and enhance lipid solubility.

    Industrial Applications: The compound is utilized in the development of new materials and as a platform for virtual screening in drug discovery.

Wirkmechanismus

The mechanism of action of N-{3-CHLORO-4-[(1-PHENYL-1H-TETRAZOL-5-YL)SULFANYL]PHENYL}-3,4,5-TRIMETHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The tetrazole ring acts as a bioisostere of carboxylic acids, allowing it to interact with various enzymes and receptors. This interaction can lead to the inhibition of specific biological pathways, resulting in the compound’s observed biological activities .

Vergleich Mit ähnlichen Verbindungen

N-{3-CHLORO-4-[(1-PHENYL-1H-TETRAZOL-5-YL)SULFANYL]PHENYL}-3,4,5-TRIMETHOXYBENZAMIDE can be compared with other tetrazole-containing compounds, such as:

    5-phenyl-1H-tetrazole: Known for its analgesic and anti-inflammatory properties.

    4H-1,2,4-triazole derivatives: These compounds exhibit central and peripheral analgesic properties.

    Tetrazole-based drugs: Various tetrazole derivatives are used in pharmaceuticals for their antibacterial, antifungal, and antihypertensive activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.